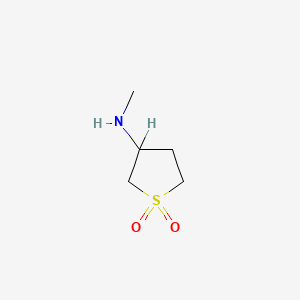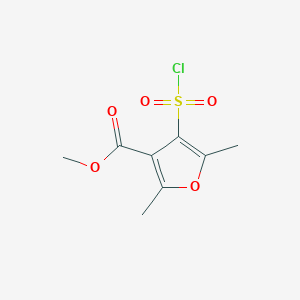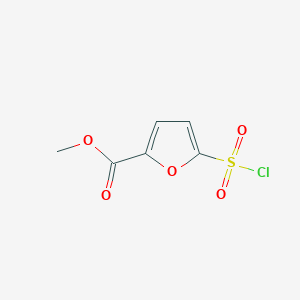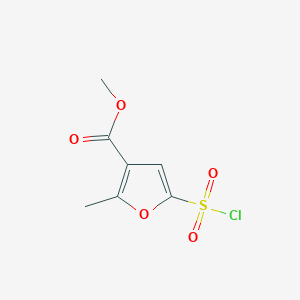![molecular formula C13H10F3NO2S B1363533 Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 132089-39-5](/img/structure/B1363533.png)
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
While the specific molecular structure analysis of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is not available, similar compounds have been analyzed using techniques such as FT-IR, NMR, and DFT . Additionally, single crystal X-Ray and Hirshfeld Surface Analysis have been used for other compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate has been explored for its potential in synthesizing a variety of chemical compounds. A study conducted by Boy and Guernon (2005) demonstrates its use as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through a Michael-like addition of secondary amines (Boy & Guernon, 2005). Additionally, Idhayadhulla et al. (2010) synthesized a new compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, employing amination methods and characterized it through various spectroscopic techniques (Idhayadhulla et al., 2010).
Pharmaceutical Applications
The compound has been utilized in pharmaceutical research as well. For instance, a study by Sonar et al. (2020) synthesized a series of thiazole compounds using ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and tested their anticancer activity against breast cancer cells MCF7 (Sonar et al., 2020).
Photophysical and Antimicrobial Properties
Research by Amati et al. (2010) explored the photophysical reaction and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates, highlighting its potential in photodynamic therapy (Amati et al., 2010). Additionally, Başoğlu et al. (2013) investigated the biological activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-thiazole nucleus, examining their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
The mechanism of similar compounds involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .
Biochemical Pathways
Similar compounds have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 30128 , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemische Analyse
Biochemical Properties
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group in its structure enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, affecting their ability to metabolize other substrates . Additionally, it may bind to specific proteins involved in signal transduction pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group, preventing the enzyme from metabolizing its substrates . Additionally, the compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. This can lead to changes in the expression of genes involved in various cellular processes, including cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments . It can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells and influences its distribution within tissues. The compound’s localization and accumulation in specific tissues can impact its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . For instance, the presence of a nuclear localization signal can facilitate the compound’s transport into the nucleus, allowing it to interact with transcription factors and regulate gene expression. Similarly, targeting signals can direct the compound to mitochondria, where it can influence mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJUAUWQRNPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198805 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-39-5 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)












